molecular formula C11H16O B13250417 2-(Prop-2-EN-1-YL)bicyclo[2.2.1]heptane-2-carbaldehyde

2-(Prop-2-EN-1-YL)bicyclo[2.2.1]heptane-2-carbaldehyde

Cat. No.: B13250417
M. Wt: 164.24 g/mol
InChI Key: SCYLMNLLKSEHII-UHFFFAOYSA-N
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Description

2-(Prop-2-EN-1-YL)bicyclo[221]heptane-2-carbaldehyde is an organic compound characterized by its unique bicyclic structure This compound is part of the bicyclo[221]heptane family, which is known for its rigid and stable framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-EN-1-YL)bicyclo[2.2.1]heptane-2-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale catalytic processes, ensuring high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-EN-1-YL)bicyclo[2.2.1]heptane-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The prop-2-en-1-yl group can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles like halogens or sulfonyl chlorides.

Major Products

    Oxidation: 2-(Prop-2-EN-1-YL)bicyclo[2.2.1]heptane-2-carboxylic acid.

    Reduction: 2-(Prop-2-EN-1-YL)bicyclo[2.2.1]heptane-2-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(Prop-2-EN-1-YL)bicyclo[2.2.1]heptane-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Prop-2-EN-1-YL)bicyclo[2.2.1]heptane-2-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the prop-2-en-1-yl group can participate in various chemical reactions. These interactions can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Prop-2-EN-1-YL)bicyclo[221]heptane-2-carbaldehyde is unique due to the combination of its bicyclic structure with the reactive prop-2-en-1-yl and carbaldehyde functional groups

Properties

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

2-prop-2-enylbicyclo[2.2.1]heptane-2-carbaldehyde

InChI

InChI=1S/C11H16O/c1-2-5-11(8-12)7-9-3-4-10(11)6-9/h2,8-10H,1,3-7H2

InChI Key

SCYLMNLLKSEHII-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(CC2CCC1C2)C=O

Origin of Product

United States

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